tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-iodoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGYWDOFNCWPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)I)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745419 | |
| Record name | tert-Butyl 5-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-23-8 | |
| Record name | tert-Butyl 5-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . Indole derivatives show various biologically vital properties and have attracted increasing attention in recent years .
The application of indole derivatives spans across the treatment of cancer cells, microbes, and different types of disorders in the human body . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biological Activity
Tert-butyl 5-iodo-1H-indazole-1-carboxylate is a notable compound within the indazole family, recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 360.15 g/mol. The compound features a tert-butyl group, an iodo substituent, and a carboxylate functional group on the indazole ring. These structural characteristics enhance its reactivity and biological activity, making it a significant subject of study in medicinal chemistry.
Target of Action : The compound acts primarily through interactions with various biological targets, particularly kinases and receptors involved in critical cellular processes.
Mode of Action : Indazole derivatives, including this compound, are known to modulate signaling pathways associated with cell proliferation, migration, and survival. This compound exhibits potential inhibitory effects on specific kinases that play roles in cancer progression and other diseases.
Biological Activity
The biological activities attributed to this compound include:
- Anticancer Properties : Research indicates that this compound has potential anticancer effects by inhibiting the growth of various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of non-small cell lung carcinoma (NSCLC) and breast cancer cells through targeted kinase inhibition .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory cytokine production and signaling pathways involved in inflammation .
- Cardiovascular Benefits : It has been suggested that compounds similar to this compound can have vasodilatory effects, potentially benefiting conditions such as hypertension and cardiac hypertrophy .
Case Studies
Recent studies have highlighted various applications of this compound:
- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in HL60 (human promyelocytic leukemia) and HCT116 (human colon carcinoma) cell lines with IC50 values in the low nanomolar range .
- Kinase Inhibition : A detailed analysis of its inhibitory activity against a panel of kinases revealed selectivity for several targets involved in cancer signaling pathways. For example, it showed significant inhibitory activity against CDK2 and MEK1 kinases .
- Pharmacological Evaluation : Clinical evaluations indicated that compounds derived from indazole structures exhibit good oral bioavailability and tolerability in animal models, supporting their potential as therapeutic agents .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
tert-Butyl 5-bromo-1H-indazole-1-carboxylate (CAS 182344-70-3)
tert-Butyl 5-chloro-1H-indazole-1-carboxylate (CAS 1337880-35-9)
- Molecular Formula : C₁₂H₁₃ClN₂O₂
- Molecular Weight : 252.70 g/mol
- Key Differences :
Positional Isomers and Functional Group Variations
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate (CAS 1431163-17-5)
- Molecular Formula : C₁₃H₁₅IN₂O₃
- Molecular Weight : 374.18 g/mol
- Key Differences: Iodo substituent at the 3-position and methoxy group at the 7-position.
tert-Butyl 4-fluoro-5-nitro-1H-indazole-1-carboxylate
- Molecular Formula : C₁₂H₁₂FN₃O₄
- Molecular Weight : 281.24 g/mol
- Key Differences :
Protected Hydroxy Derivatives
tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate (CAS 1426425-58-2)
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate (CAS 1426425-59-3)
- Molecular Formula : C₁₂H₁₃IN₂O₃
- Molecular Weight : 360.15 g/mol
- Prone to oxidation unless protected .
Multi-Functionalized Derivatives
1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate (CAS 850363-55-2)
- Molecular Formula : C₁₄H₁₅IN₂O₄
- Molecular Weight : 402.18 g/mol
- Key Differences: Additional methyl ester at position 3 allows dual functionalization (e.g., hydrolysis to carboxylic acid). Increased polarity compared to mono-Boc derivatives .
Comparative Data Table
Preparation Methods
Halogen Exchange: Conversion of 5-Bromo-1H-indazole to 5-Iodo-1H-indazole
- Starting Material: 5-Bromo-1H-indazole
- Reagents:
- Copper(I) iodide (CuI) as catalyst (5 mol%)
- Sodium iodide (NaI) in excess (10 mmol)
- Racemic trans-N,N’-dimethyl-1,2-cyclohexanediamine as ligand (10 mol%)
- 1,4-Dioxane as solvent
- Conditions:
- Reaction conducted under an inert argon atmosphere in a Schlenk tube
- Stirring at 110 °C for 24 hours
- Workup:
- Cooling to room temperature
- Dilution with 30% aqueous ammonia and water
- Extraction with dichloromethane
- Drying over MgSO4 or Na2SO4
- Concentration to obtain crude 5-iodo-1H-indazole
This halogen exchange efficiently replaces the bromine substituent with iodine, leveraging copper catalysis and a diamine ligand to facilitate the reaction.
Esterification: Formation of this compound
- Starting Material: Crude 5-iodo-1H-indazole from previous step
- Reagents:
- Di-tert-butyl dicarbonate (Boc2O) (7.6 mmol)
- 4-Dimethylaminopyridine (DMAP) as catalyst (1 mmol)
- Triethylamine (Et3N) (5 mmol)
- Acetonitrile (MeCN) as solvent
- Conditions:
- Stirring at room temperature for 3 hours
- Purification:
- Concentration under reduced pressure
- Flash chromatography using hexane/ethyl acetate (30:1) as eluent
- Yield:
- Approximately 76% of this compound as a colorless oil
This step introduces the tert-butyl carbamate protecting group at the N1 position of indazole, stabilizing the molecule and enhancing its utility in further synthetic applications.
Summary Table of Preparation Conditions
| Step | Starting Material | Reagents & Catalysts | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Halogen Exchange | 5-Bromo-1H-indazole | CuI (5 mol%), NaI (10 mmol), trans-N,N’-dimethyl-1,2-cyclohexanediamine (10 mol%) | Dioxane | 110 °C, 24 h, argon atmosphere | Not isolated pure, crude used | Copper-catalyzed iodination |
| Esterification | Crude 5-iodo-1H-indazole | Boc2O (7.6 mmol), DMAP (1 mmol), Et3N (5 mmol) | Acetonitrile | Room temperature, 3 h | 76 | Flash chromatography purification |
Analytical Data Supporting Preparation
-
- The final compound is obtained as a colorless oil, consistent with literature reports.
-
- Flash chromatography using a non-polar eluent system (hexane/ethyl acetate 30:1) effectively separates the product from impurities.
Research Findings and Notes
- The copper-catalyzed halogen exchange is a reliable method for introducing iodine at the 5-position of the indazole ring, with the diamine ligand enhancing catalytic efficiency.
- The use of Boc2O and DMAP in acetonitrile at room temperature provides mild conditions for esterification, minimizing side reactions.
- The overall synthetic route is practical for laboratory-scale synthesis and potentially scalable with optimization.
- The iodinated indazole ester serves as a valuable intermediate for further functionalization via palladium-catalyzed cross-coupling reactions, expanding its utility in medicinal chemistry and material science.
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-butyl 5-iodo-1H-indazole-1-carboxylate, and how can purity be optimized?
- Answer: The compound is typically synthesized via sequential protection, iodination, and purification steps. A common approach involves:
Protection of the indazole NH group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) .
Regioselective iodination at the 5-position using iodine and an oxidizing agent (e.g., N-iodosuccinimide) under controlled temperature (−20°C to 0°C) to minimize byproducts.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC and NMR .
- Optimization Tips: Use anhydrous solvents, monitor reaction progress by TLC, and employ low-temperature iodination to suppress poly-iodination.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals indicate successful synthesis?
- Answer:
- 1H NMR: A singlet at ~1.6 ppm (t-Bu group), absence of NH proton (due to Boc protection), and aromatic protons at 7.5–8.5 ppm (indazole ring) .
- 13C NMR: A carbonyl signal at ~155 ppm (Boc group) and quaternary carbons from the t-Bu group (~80–85 ppm) .
- IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of ester) and ~1250 cm⁻¹ (C-O of Boc) .
- Mass Spectrometry: Molecular ion peak [M+H]+ at m/z 349.03 (calculated for C₁₂H₁₄IN₂O₂) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C . Avoid exposure to moisture and heat, as the Boc group is prone to hydrolysis under acidic/basic conditions. Use explosion-proof equipment during synthesis due to potential peroxide formation in ether solvents .
Advanced Research Questions
Q. How can regioselective iodination be achieved in the synthesis of this compound, and what factors influence selectivity?
- Answer: Regioselectivity is governed by electronic and steric effects:
- Electron-Directing Groups: The Boc group at N1 deactivates the indazole ring, directing electrophilic iodination to the electron-rich 5-position.
- Reaction Conditions: Use of Lewis acids (e.g., BF₃·Et₂O) or directing groups (e.g., trimethylsilyl) can enhance selectivity. Low temperatures (−20°C) minimize competing reactions .
- Validation: X-ray crystallography (e.g., SHELXL refinement ) or NOESY NMR can confirm substitution patterns.
Q. What strategies are effective in resolving contradictions in crystallographic data for this compound?
- Answer: Contradictions often arise from:
- Twinned Crystals: Use SHELXD for structure solution and SHELXL for refinement, applying TWIN commands to model twinning .
- Disorder in the t-Bu Group: Apply anisotropic displacement parameters and constraints during refinement .
- Hydrogen Bonding Ambiguities: Perform Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular interactions .
Q. How can cross-coupling reactions be applied to modify the iodo-substituent, and what catalytic systems are optimal?
- Answer: The 5-iodo group is amenable to:
- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ or XPhos Pd G3 with aryl/heteroaryl boronic acids in THF/water (2:1) at 80°C. Add Cs₂CO₃ as a base for deprotonation .
- Sonogashira Coupling: Employ PdCl₂(PPh₃)₂/CuI with terminal alkynes in DMF/NEt₃ (yields >70%) .
- Challenges: Steric hindrance from the t-Bu group may require bulky ligands (e.g., SPhos) to enhance catalytic activity. Monitor reaction progress by LC-MS to optimize conditions.
Methodological Notes
- Synthetic Design: Experimental design (DoE) can optimize reaction parameters (e.g., temperature, catalyst loading) for scalability .
- Data Interpretation: For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) or low-temperature NMR to resolve dynamic processes (e.g., rotameric equilibria) .
- Safety Protocols: Follow OSHA guidelines for handling iodinated compounds, including fume hood use and PPE (nitrile gloves, lab coat) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
